4-Cyano-7-azaindole
Overview
Description
4-Cyano-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. It features a cyano group at the fourth position and a nitrogen atom at the seventh position of the indole ring.
Mechanism of Action
Target of Action
The primary targets of 4-Cyano-7-azaindole are protein kinases . These enzymes play a crucial role in regulating various cellular processes, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription .
Mode of Action
This compound interacts with its targets, the protein kinases, by fitting into the ATP active site . This interaction is facilitated by the presence of an extra nitrogen atom in the azaindole ring, which increases the possible fits in the ATP active site requiring well-positioned hydrogen bond donor-acceptor systems .
Biochemical Pathways
The interaction of this compound with protein kinases affects various biochemical pathways. For instance, it has been reported that azaindole derivatives can function as p38 MAP kinase inhibitors . The inhibition of these kinases can have downstream effects on cellular processes such as inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Azaindoles are known to be excellent bioisosteres of the indole or purine systems , suggesting that they may have similar ADME properties to these compounds. These properties can influence the bioavailability of this compound, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, this compound can affect a variety of cellular processes, potentially leading to effects such as reduced inflammation, cell cycle arrest, and induced apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by conditions such as temperature and pH . Additionally, the compound’s action and efficacy can be influenced by factors such as the presence of other molecules in the cellular environment, the specific characteristics of the target cells, and the overall physiological state of the organism .
Biochemical Analysis
Biochemical Properties
4-Cyano-7-azaindole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways . The interaction between this compound and tyrosine protein kinase SRC is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as the MCF-7 breast cancer cell line, this compound has demonstrated significant antiproliferative activity . This compound influences cell function by inhibiting cell division and inducing apoptosis, a process of programmed cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine protein kinase SRC by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that promote cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant antiproliferative activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-7-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyano-2-nitroaniline with formamide under acidic conditions, followed by reduction and cyclization to yield the desired product . Another approach involves the Suzuki-Miyaura coupling of halogenated 7-azaindole with cyano-containing boronic acids .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-7-azaindole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4-Cyano-7-azaindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Azaindole: Lacks the cyano group, making it less versatile in certain chemical reactions.
4-Cyanoindole: Lacks the nitrogen atom at the seventh position, affecting its binding affinity to certain targets.
4-Amino-7-azaindole: Contains an amino group instead of a cyano group, altering its reactivity and biological activity.
Uniqueness: 4-Cyano-7-azaindole’s unique combination of a cyano group and a nitrogen atom at the seventh position enhances its chemical reactivity and binding affinity to specific molecular targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROKQXDLYCEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471011 | |
Record name | 4-Cyano-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344327-11-3 | |
Record name | 4-Cyano-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are 4-cyano-7-azaindole and its derivative 1-methyl-4-cyano-7-azaindole considered potentially useful as biological fluorophores?
A1: Both this compound (4CN7AI) and 1-methyl-4-cyano-7-azaindole (1M4CN7AI) exhibit several desirable photophysical properties that make them promising candidates for biological fluorophores [, ]:
- Large Stokes Shift: Both derivatives show a significant shift between their absorption and emission wavelengths, minimizing self-quenching and enabling efficient signal detection [, ].
- Blue-Green Emission: Their emission in the blue to green spectral range is advantageous for biological imaging as it minimizes overlap with autofluorescence from biological samples [].
- High Quantum Yield and Long Lifetime: 1M4CN7AI demonstrates a consistently high fluorescence quantum yield and long lifetime in most solvents, indicating efficient emission and potential for time-resolved imaging techniques []. 4CN7AI also exhibits these properties, especially in aprotic solvents [].
Q2: How does solvent environment impact the fluorescence properties of this compound?
A2: Research indicates that solvent polarity and hydrogen bonding capacity significantly influence the fluorescence behavior of 4CN7AI [, ]:
- Quantum Yield and Lifetime: 4CN7AI displays higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents []. This difference suggests that hydrogen bonding interactions with protic solvents may promote non-radiative decay pathways, decreasing fluorescence efficiency.
- Vibrational Frequency Shift: While solvent relaxation at the excited state consistently increases the molar extinction coefficient of the C≡N stretching vibration in both 4CN7AI and 4-cyanoindole, its effect on the vibrational frequency is solute and solvent dependent []. This observation highlights how solvent interactions can differentially impact the local environment of the nitrile group and its conjugation with the indole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.